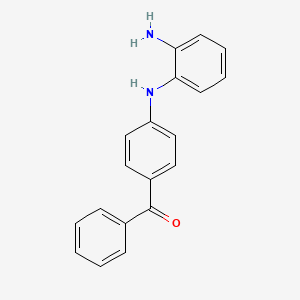

N-(4-Benzoylphenyl)benzene-1,2-diamine

Description

Properties

Molecular Formula |

C19H16N2O |

|---|---|

Molecular Weight |

288.3 g/mol |

IUPAC Name |

[4-(2-aminoanilino)phenyl]-phenylmethanone |

InChI |

InChI=1S/C19H16N2O/c20-17-8-4-5-9-18(17)21-16-12-10-15(11-13-16)19(22)14-6-2-1-3-7-14/h1-13,21H,20H2 |

InChI Key |

RAWYMBACZSQNDD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC3=CC=CC=C3N |

Origin of Product |

United States |

Preparation Methods

Benzoyl Chloride-Mediated Acylation

The most straightforward route involves reacting benzene-1,2-diamine with 4-benzoylbenzoyl chloride under basic conditions. This method exploits the nucleophilicity of the amine groups, with triethylamine (TEA) serving as both a base and a catalyst.

-

Dissolve benzene-1,2-diamine (1.0 equiv) in anhydrous dichloromethane (DCM).

-

Add TEA (2.2 equiv) dropwise under nitrogen at 0°C.

-

Introduce 4-benzoylbenzoyl chloride (1.1 equiv) dissolved in DCM.

-

Stir at room temperature for 3–5 hours.

-

Wash the organic layer with water, dry over Na₂SO₄, and concentrate.

Key Data :

Electrochemical Synthesis

Electrochemical oxidation of 2-aminodiphenylamine in the presence of benzoylating agents offers a greener alternative. A carbon rod anode and ethanol/water solvent system enable regioselective acylation at the para-position (methodology inspired by).

Reaction Conditions :

-

Solvent: Ethanol/water (3:1 v/v).

-

Current Density: 10 mA/cm².

-

Nucleophile: Benzoyl chloride (1.5 equiv).

Outcome :

Reduction of Nitro-Containing Intermediates

Catalytic Hydrogenation of Nitro Derivatives

N-(4-Benzoylphenyl)-2-nitroaniline serves as a key intermediate. Reduction using H₂/Pd-C or Fe/NH₄Cl yields the target diamine.

-

Suspend N-(4-benzoylphenyl)-2-nitroaniline in ethanol/water (4:1).

-

Add iron powder (5 equiv) and NH₄Cl (3 equiv).

-

Heat at 70°C for 2 hours.

-

Filter, extract with ethyl acetate, and purify via column chromatography.

Key Data :

Ammonia-Mediated Amination

High-temperature ammonolysis of 2,5-dichloronitrobenzene derivatives introduces the benzoylphenyl group, followed by hydrogenation (method adapted from).

Conditions :

-

Temperature: 160–220°C.

-

Catalyst: Pd/C (5 wt%).

-

Pressure: 300–500 psi H₂.

Outcome :

Regioselective Acylation Strategies

Directed Ortho Metalation (DoM)

Using O-carbamate as a directing group, selective acylation at the ortho-position is achieved. After acylation, hydrolysis removes the protecting group (based on).

Steps :

-

Protect benzene-1,2-diamine as an O-carbamate.

-

Treat with benzoyl chloride (1.1 equiv) in THF at −78°C.

-

Quench with NH₄Cl and purify.

Key Data :

Friedel-Crafts Acylation

While challenging due to deactivation by amine groups, Friedel-Crafts acylation succeeds with AlCl₃ as a catalyst. This method is less preferred due to side reactions.

Conditions :

-

Catalyst: AlCl₃ (1.2 equiv).

-

Solvent: Nitromethane.

-

Temperature: 0°C → RT.

Outcome :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Direct Acylation | 81–94 | >98 | High efficiency | Requires stoichiometric control |

| Electrochemical | 72–85 | 95 | Eco-friendly | Scalability challenges |

| Catalytic Hydrogenation | 86–93 | 98.9 | Robust for nitro reduction | Requires high-pressure equipment |

| DoM-Acylation | 68–75 | 95 | Excellent regioselectivity | Multi-step synthesis |

Challenges and Optimization Opportunities

Chemical Reactions Analysis

Types of Reactions

N-(4-Benzoylphenyl)benzene-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

Substitution: The amine groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles like acyl chlorides or sulfonyl chlorides can react with the amine groups under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Hydroxyl-substituted derivatives.

Substitution: N-substituted derivatives, such as N-acyl or N-sulfonyl compounds.

Scientific Research Applications

N-(4-Benzoylphenyl)benzene-1,2-diamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor in the synthesis of drugs targeting specific enzymes or receptors.

Industry: The compound is used in the production of dyes, pigments, and polymers due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of N-(4-Benzoylphenyl)benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. For example, the compound may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby blocking substrate access.

Comparison with Similar Compounds

Comparison with Similar Compounds

Electronic and Steric Effects

- Benzoyl vs. Nitro Groups : The benzoyl group (electron-withdrawing via resonance) and nitro group (stronger electron-withdrawing) both hinder crystallization in tricyclic dilactams, as seen in failed crystallographic attempts for compounds 3b–3d . However, nitro groups are more reactive in electrophilic substitutions.

- Fluorinated Derivatives: 5-Fluorobenzene-1,2-diamine is highly unstable , contrasting with the benzoyl-substituted derivative, which is stable enough for synthetic use but challenging to crystallize .

- Hydrogen Bonding : Pyridyl-substituted diamines (e.g., N-(2-pyridyl) derivatives) form self-complementary N–H⋯N hydrogen bonds, enabling dimerization . The bulky benzoyl group disrupts such interactions, favoring alternative packing modes.

Q & A

Q. How can structure-activity relationship (SAR) studies guide the modification of N-(4-Benzoylphenyl)benzene-1,2-diamine for enhanced bioactivity?

- Methodological Answer : Synthesize derivatives with varied substituents (e.g., alkyl, sulfonyl, morpholine) and test in parallel assays. QSAR models (CoMFA/CoMSIA) correlate structural descriptors (logP, polar surface area) with activity. Prioritize candidates showing >10-fold potency improvement over parent compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.